molecular formula C15H12N2O3 B2838123 7-Methoxy-2-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carbaldehyde CAS No. 610277-21-9

7-Methoxy-2-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carbaldehyde

Cat. No.: B2838123
CAS No.: 610277-21-9
M. Wt: 268.272
InChI Key: FPLJVDWWJHLCKO-UHFFFAOYSA-N
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Description

7-Methoxy-2-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carbaldehyde is a complex organic compound with the molecular formula C15H12N2O3. It is a derivative of 1,6-naphthyridine, a heterocyclic compound containing nitrogen atoms in its structure. This compound is primarily used in research settings, particularly in the fields of medicinal and synthetic chemistry .

Preparation Methods

The synthesis of 7-Methoxy-2-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carbaldehyde involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like p-toluenesulfonic acid. The reaction mixture is heated to reflux, and the product is isolated through crystallization .

Chemical Reactions Analysis

7-Methoxy-2-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

Scientific Research Applications

7-Methoxy-2-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methoxy-2-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including anticancer and antiviral activities .

Comparison with Similar Compounds

Similar compounds to 7-Methoxy-2-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carbaldehyde include other naphthyridine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other naphthyridine derivatives.

Properties

IUPAC Name

7-methoxy-2-methyl-1-oxobenzo[b][1,6]naphthyridine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c1-17-7-10(8-18)14-12(15(17)19)5-9-3-4-11(20-2)6-13(9)16-14/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLJVDWWJHLCKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C(C1=O)C=C3C=CC(=CC3=N2)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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